molecular formula C12H14N2O4 B12436034 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B12436034
M. Wt: 250.25 g/mol
InChI Key: PGQZDZOAPYPRDA-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is a synthetic compound that features a 3,4,5-trimethoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Oxazole Ring: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

    Cyclization: The oxime undergoes cyclization in the presence of an acid catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine.

Major Products

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-Trimethoxycinnamic acid: Used in the synthesis of various pharmaceuticals.

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of many trimethoxyphenyl derivatives.

Uniqueness

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl compounds

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H14N2O4/c1-15-9-4-7(8-6-11(13)18-14-8)5-10(16-2)12(9)17-3/h4-6H,13H2,1-3H3

InChI Key

PGQZDZOAPYPRDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N

Origin of Product

United States

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